molecular formula C20H26N2O2 B13795282 3-(2'-Methylpiperidino)propyl alpha-naphthylcarbamate CAS No. 63982-21-8

3-(2'-Methylpiperidino)propyl alpha-naphthylcarbamate

Cat. No.: B13795282
CAS No.: 63982-21-8
M. Wt: 326.4 g/mol
InChI Key: ROHRQKMUJHLVRA-UHFFFAOYSA-N
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Description

3-(2'-Methylpiperidino)propyl alpha-naphthylcarbamate is a synthetic carbamate derivative characterized by a 2'-methyl-substituted piperidine ring linked via a propyl chain to an alpha-naphthylcarbamate group. Its structural features align with compounds used in neuroleptic and enzyme inhibition studies, such as phenothiazines and carbamate-based inhibitors .

Properties

CAS No.

63982-21-8

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C20H26N2O2/c1-16-8-4-5-13-22(16)14-7-15-24-20(23)21-19-12-6-10-17-9-2-3-11-18(17)19/h2-3,6,9-12,16H,4-5,7-8,13-15H2,1H3,(H,21,23)

InChI Key

ROHRQKMUJHLVRA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester typically involves the reaction of 1-naphthyl isocyanate with 3-(2-methylpiperidino)propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a carbonyl group.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of an alcohol or amine.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor site. These interactions can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Primary Application Reference
3-(2'-Methylpiperidino)propyl alpha-naphthylcarbamate Piperidine + propyl + carbamate 2'-Methylpiperidine, alpha-naphthylcarbamate Not reported Hypothesized neuroactivity N/A
Pipothiazine palmitate Phenothiazine + piperidino-propyl 4-Hydroxyethylpiperidine, palmitate ester 649.8 (est.) Neuroleptic agent
SNAP-7941 derivatives Pyrimidine + piperidinylpropyl + acyl Acetylaminophenyl, fluorophenyl ~600–650 MCHR1 antagonists
Pyridalyl Dichlorophenyl + propyl ether Trifluoromethylpyridyl, dichloroallyl 491.12 Insecticide

Key Observations:

  • Piperidine Substitution : The 2'-methyl group in the target compound contrasts with Pipothiazine’s 4-hydroxyethylpiperidine, which may reduce hydrophilicity and alter blood-brain barrier penetration .
  • Linker and Functional Groups : The propyl chain in the target compound is similar to SNAP-7941 derivatives but lacks the pyrimidine core, suggesting divergent receptor interactions .
  • Carbamate vs. Ester/Ether : Unlike Pyridalyl’s ether linkage or Pipothiazine’s ester, the carbamate group in the target compound may confer resistance to esterase-mediated hydrolysis, enhancing metabolic stability .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Pipothiazine palmitate SNAP-7941 Pyridalyl
Solubility Likely low (lipophilic naphthyl group) Low (esterified palmitate) Moderate (DMSO-soluble) Very low
Stability High (carbamate resistance to hydrolysis) Moderate (ester hydrolysis) High (fluorinated) High (ether)
Bioactivity Target Hypothesized: Cholinergic or enzyme inhibition Dopamine receptors MCHR1 antagonism Insecticidal

Key Findings:

  • SNAP-7941’s fluorinated aromatic systems enhance receptor binding affinity, a feature absent in the target compound .

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